molecular formula C9H8N2O B11782550 N-(2-Ethynylpyridin-4-yl)acetamide

N-(2-Ethynylpyridin-4-yl)acetamide

Cat. No.: B11782550
M. Wt: 160.17 g/mol
InChI Key: UVNUVVPJCGDYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethynylpyridin-4-yl)acetamide is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol It is characterized by the presence of an ethynyl group attached to the pyridine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethynylpyridin-4-yl)acetamide typically involves the reaction of 2-ethynylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{2-Ethynylpyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylpyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction may produce saturated derivatives .

Mechanism of Action

The mechanism of action of N-(2-Ethynylpyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group and pyridine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethynylpyridin-3-yl)acetamide
  • N-(2-Ethynylpyridin-5-yl)acetamide
  • N-(2-Ethynylpyridin-6-yl)acetamide

Uniqueness

N-(2-Ethynylpyridin-4-yl)acetamide is unique due to the specific position of the ethynyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional specificity can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(2-ethynylpyridin-4-yl)acetamide

InChI

InChI=1S/C9H8N2O/c1-3-8-6-9(4-5-10-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12)

InChI Key

UVNUVVPJCGDYMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.